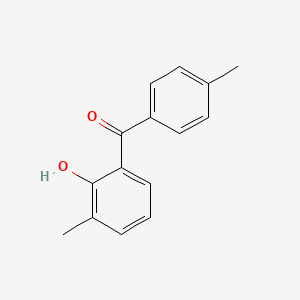
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone is an organic compound belonging to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound, specifically, has been studied for its potential therapeutic properties and its structural characteristics .
Preparation Methods
The synthesis of (2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone involves a Friedel-Crafts acylation reaction. The process begins with the reaction of 2-methylphenyl-4-methylbenzoate with anhydrous aluminum chloride in dry nitrobenzene. The mixture is refluxed with stirring for 30 minutes, followed by cooling and decomposition with acidulated ice-cold water. The product is then extracted with ether and purified through recrystallization from alcohol, yielding the compound in 85% yield .
Chemical Reactions Analysis
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives have shown potential as anti-inflammatory and antifungal agents.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, as a p38 MAP kinase inhibitor, it binds to the kinase domain, preventing the phosphorylation and activation of downstream targets involved in inflammatory responses. This inhibition can reduce the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone can be compared with other benzophenone derivatives, such as:
(4-Hydroxy-3-methylphenyl)(phenyl)methanone: Similar structure but different substitution pattern, leading to variations in biological activity.
(2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: Contains a pyrazole ring, which may confer different pharmacological properties.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone:
Properties
CAS No. |
887344-78-7 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-hydroxy-3-methylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H14O2/c1-10-6-8-12(9-7-10)15(17)13-5-3-4-11(2)14(13)16/h3-9,16H,1-2H3 |
InChI Key |
URAHCXVXMJJJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















